

# (3-Bromo-5-nitrophenyl)methanol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851

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For researchers, scientists, and drug development professionals, **(3-bromo-5-nitrophenyl)methanol** is a commercially available substituted benzyl alcohol derivative that serves as a versatile building block in organic synthesis. Its utility is primarily centered on the introduction of a bromo- and nitro-substituted phenyl moiety into larger, more complex molecules, a common strategy in the development of novel therapeutic agents and other bioactive compounds.

This technical guide provides a comprehensive overview of the chemical and physical properties of **(3-bromo-5-nitrophenyl)methanol**, detailed synthetic protocols, and a summary of its commercial availability.

## Physicochemical Properties

**(3-Bromo-5-nitrophenyl)methanol** is an off-white to light yellow solid. While a definitive experimental melting point is not widely reported in publicly available literature, its precursor, 3-bromo-5-nitrobenzaldehyde, has a melting point of 101-106 °C.<sup>[1]</sup> Key physicochemical data for **(3-bromo-5-nitrophenyl)methanol** are summarized in the table below.

Property	Value	Source(s)
CAS Number	139194-79-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	232.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to light yellow solid	ChemicalBook
Purity	Typically $\geq$ 97% or $\geq$ 98%	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted <sup>1</sup> H-NMR (CDCl <sub>3</sub> , 300 MHz)	$\delta$ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H)	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **(3-bromo-5-nitrophenyl)methanol** is most commonly achieved through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. This precursor is synthesized from 3-nitrobenzaldehyde.

### Synthesis of 3-Bromo-5-nitrobenzaldehyde

A common method for the synthesis of 3-bromo-5-nitrobenzaldehyde involves the bromination of m-nitrobenzaldehyde.[\[4\]](#)

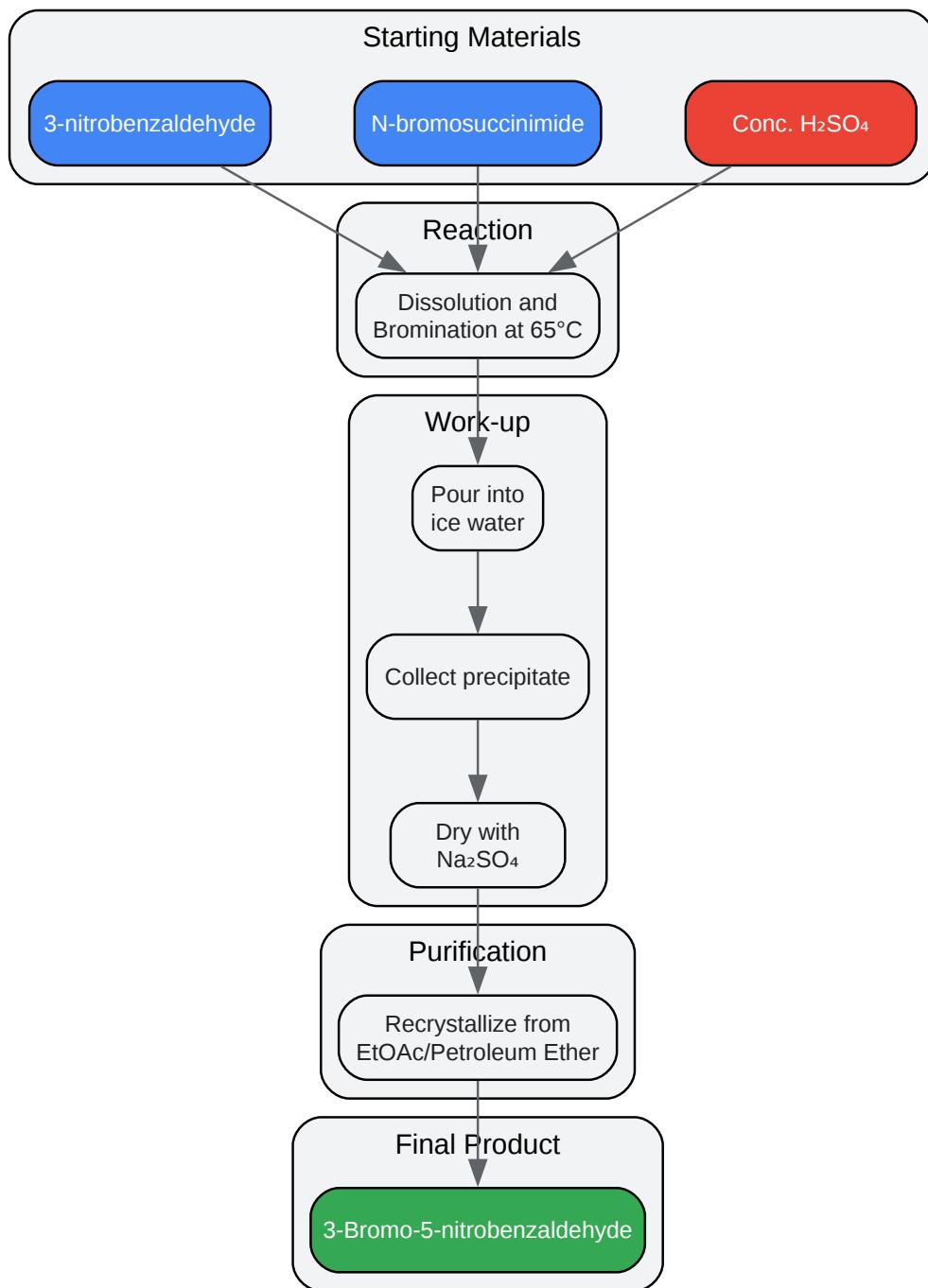
Experimental Protocol:

- Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.
- Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.
- Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
- After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.
- Collect the precipitated solid by filtration.

- Dry the crude product with anhydrous sodium sulfate and purify by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals (1.3 g, 82% yield).[4]

The following diagram illustrates the workflow for the synthesis of the precursor, 3-bromo-5-nitrobenzaldehyde.

## Synthesis of 3-Bromo-5-nitrobenzaldehyde

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Caption: Synthetic workflow for 3-bromo-5-nitrobenzaldehyde.

## Reduction to (3-Bromo-5-nitrophenyl)methanol

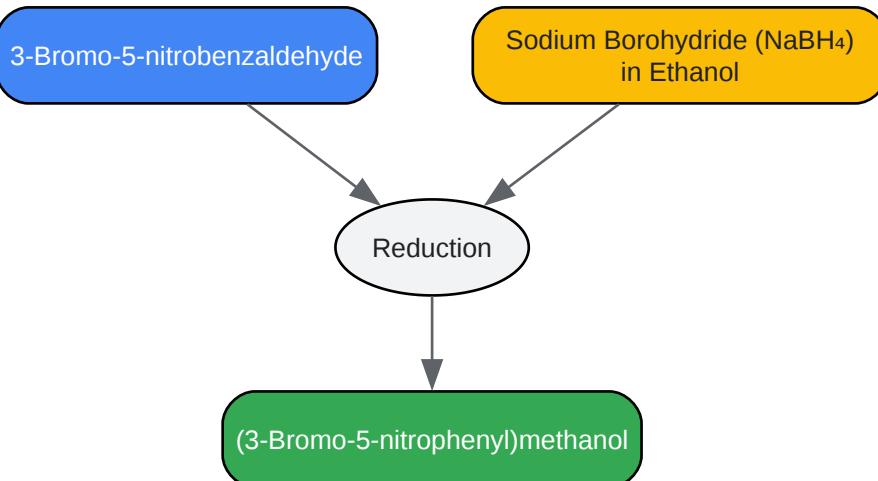
The reduction of the aldehyde functional group in 3-bromo-5-nitrobenzaldehyde to a primary alcohol yields **(3-bromo-5-nitrophenyl)methanol**. A standard and effective reducing agent for this transformation is sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent. While a specific protocol for the bromo-substituted compound is not readily available, a general procedure for the reduction of a similar nitrobenzaldehyde is as follows.<sup>[5]</sup>

General Experimental Protocol (adapted):

- Dissolve 3-bromo-5-nitrobenzaldehyde in ethanol.
- Slowly add sodium borohydride ( $\text{NaBH}_4$ ) to the solution in portions. The nitro group is generally unreactive towards  $\text{NaBH}_4$  under these conditions.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction is typically quenched with water or a dilute acid.
- The product is then extracted into an organic solvent, dried, and purified, often by column chromatography or recrystallization.

The logical relationship for the synthesis of **(3-bromo-5-nitrophenyl)methanol** is depicted in the following diagram.

## Synthesis of (3-bromo-5-nitrophenyl)methanol

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- To cite this document: BenchChem. [(3-Bromo-5-nitrophenyl)methanol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136851#commercial-availability-of-3-bromo-5-nitrophenyl-methanol>

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